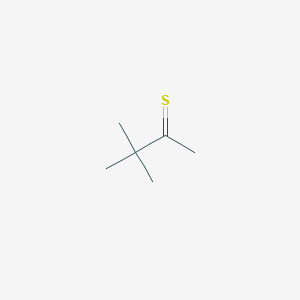

3,3-Dimethyl-2-butanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-2-butanethione is a chemical compound with the formula C6H12S . It contains a total of 18 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-butanethione involves the use of pivalic acid and glacial acetic acid as raw materials. These are catalyzed to react by gas phase under normal pressure conditions . The reaction involves a decarboxylation process, producing pinacolone .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-butanethione includes a total of 18 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 19 atoms; 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

3,3-Dimethyl-2-butanethione plays a role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This is achieved through reactions involving aryl methyl ketones in the presence of catalysts like copper(II) oxide, iodine, and dimethyl sulfoxide. These processes allow for the creation of complex compounds with potential applications in various chemical industries (Yin et al., 2008).

Vulcanization Studies

2,3-Dimethyl-2-butene, a compound related to 3,3-Dimethyl-2-butanethione, has been used as a model compound in studies of sulfur vulcanization. This research is important for understanding the chemical processes involved in the vulcanization of materials like polyisoprene, with implications for the production of rubber and related materials (Morgan & Mcgill, 2000).

Reaction Mechanisms and Product Formation

The interaction of 2,3-butanedione with amino acids has been extensively studied, offering insights into the formation of compounds like 4,5-dimethyl-1,2-benzoquinone and 4,5-dimethyl-1,2-phenylenediamine through processes like the Strecker reaction. Such studies are crucial for understanding complex chemical reaction mechanisms and for the development of new synthetic pathways in organic chemistry (Guerra & Yaylayan, 2013).

Oxidation Studies

Research on the oxidation of compounds related to 3,3-Dimethyl-2-butanethione, such as tetrathiolanes, contributes to our understanding of chemical stability and reaction pathways involving sulfur-containing compounds. These studies have implications for the synthesis and stability of sulfur-containing organic molecules (Ishii et al., 2000).

Safety and Hazards

The safety data sheet for 3,3-Dimethyl-2-butanethione indicates that it is a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Eigenschaften

IUPAC Name |

3,3-dimethylbutane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSJNLRUAMILDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-butanethione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)

![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)

![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)

![1-[1-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2413409.png)

![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)